2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide
Description
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide is a complex organic compound with a unique structure that includes an acrylamide group, a piperidine ring, and a long undecyl chain
Properties
IUPAC Name |
11-(2-methylprop-2-enoylamino)-N-(2-piperidin-1-ylethyl)undecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O2/c1-20(2)22(27)24-15-11-8-6-4-3-5-7-10-14-21(26)23-16-19-25-17-12-9-13-18-25/h1,3-19H2,2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBKTKBKCIXBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide typically involves multiple steps. One common method starts with the preparation of the undecyl chain, which is then functionalized with an oxo group. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the acrylamide group through an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, introducing different functional groups.
Polymerization: The acrylamide group can undergo polymerization to form polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Polymerization: Polyacrylamide and its copolymers.
Scientific Research Applications
Overview
2-Methyl-N-{11-Oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide, with the CAS number 866137-23-7, is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex molecular formula of C22H41N3O2 and a molecular weight of approximately 379.58 g/mol. Its structure includes functional groups that may contribute to biological activity, making it a candidate for research in medicinal chemistry, drug development, and materials science.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structural components, particularly the piperidine moiety, suggest possible interactions with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures have exhibited anti-inflammatory and anti-cancer properties. For instance, studies on related acrylamide derivatives have shown significant activity against various cancer cell lines, suggesting that this compound may also possess similar capabilities .
Antioxidant Activity
Recent studies have explored the antioxidant properties of acrylamide derivatives. The presence of the piperidinoethyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. In vitro assays have demonstrated that certain acrylamide compounds can inhibit lipoxygenase, an enzyme involved in inflammatory processes . This suggests that this compound could be a candidate for developing non-steroidal anti-inflammatory drugs.
Polymer Chemistry
The acrylamide structure allows for its use in polymer synthesis. It can serve as a monomer in the production of hydrogels and other polymeric materials with applications in drug delivery systems and tissue engineering. The ability to modify the piperidine group can lead to tailored properties for specific applications, enhancing the functionality of the resultant polymers .
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide depends on its application. In drug delivery, it forms micelles that encapsulate therapeutic agents, enhancing their solubility and bioavailability. The piperidine ring may interact with biological targets, modulating their activity. In polymerization, the acrylamide group undergoes radical polymerization, forming long polymer chains with specific properties.
Comparison with Similar Compounds
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide can be compared with similar compounds such as:
N,N-dimethylacrylamide: Lacks the long undecyl chain and piperidine ring, resulting in different physical and chemical properties.
N-isopropylacrylamide: Known for its thermoresponsive properties, but lacks the piperidine ring and long chain.
Acrylamide: The simplest form, without any substituents, used primarily in polymer chemistry.
Biological Activity
2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide (CAS No. 866137-23-7) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C22H41N3O2
- Molecular Weight: 373.60 g/mol
- CAS Number: 866137-23-7
The compound features a piperidinoethyl group, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Studies suggest that it may act as an inhibitor of certain proteases and modulate signaling pathways associated with cell proliferation and inflammation.
Biological Activity Overview
Case Studies and Research Findings
- Inhibition of Neutrophil Elastase
- Antimicrobial Activity
-
Cell Proliferation Studies
- In vitro studies have shown that the compound can modulate cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy. The exact mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
